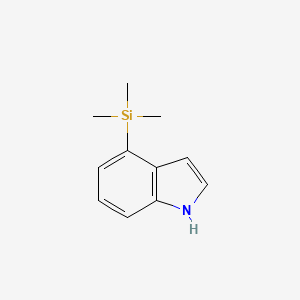

4-(Trimethylsilyl)-1h-indole

Vue d'ensemble

Description

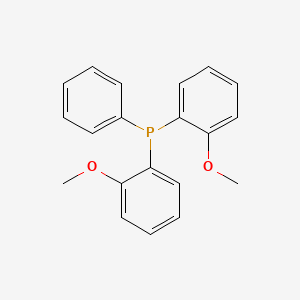

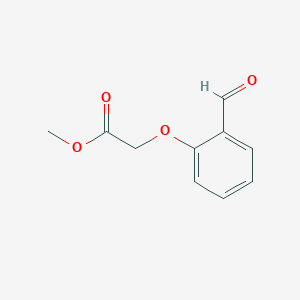

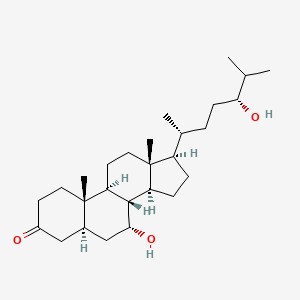

4-(Trimethylsilyl)-1h-indole is a compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .

Synthesis Analysis

4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis

A physical property is a characteristic of a substance that can be observed or measured without changing the identity of the substance. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Applications De Recherche Scientifique

Synthesis and Functionalization

- Cobalt-Mediated Cycloaddition : 4-(Trimethylsilyl)-1h-indole undergoes cobalt-mediated [2+2+2] cycloaddition to produce complex dihydrocarbazoles and diene complexes through C-H activation, demonstrating its utility in organic synthesis (Boese, Sickle, & Vollhardt, 1994).

- Palladium-Catalyzed Reactions : This compound is part of studies involving palladium-catalyzed reactions for synthesizing biologically active compounds, showcasing its role in advanced synthetic methods (Cacchi & Fabrizi, 2005).

Material Science and Photophysics

- Novel Derivatives for NLO Applications : Indole derivatives, including those related to 4-(Trimethylsilyl)-1h-indole, have been synthesized and characterized for nonlinear optical (NLO) properties, indicating potential applications in high-tech fields (Tariq et al., 2020).

Organic Chemistry and Catalysis

- Metal- and Additive-Free Photochemical Process : A study demonstrates the use of tris(trimethylsilyl)silane, related to 4-(Trimethylsilyl)-1h-indole, in a metal- and additive-free photochemical process for synthesizing indoles and oxindoles, highlighting its relevance in green chemistry (da Silva et al., 2015).

- Sequential Coupling and Desilylation : This compound is involved in sequential coupling and desilylation-coupling/cyclization under Pd/C-Cu catalysis, underscoring its role in the development of new synthetic methodologies (Rao et al., 2011).

Drug Development and Biological Research

- Tryptamine Precursors : 4-(Trimethylsilyl)-1h-indole is used in the synthesis of optically pure tryptamine precursors, essential for pharmaceutical and biological research (Chen et al., 2013).

Safety And Hazards

Trimethylsilyl chloride, also known as chlorotrimethylsilane is an organosilicon compound, with the formula (CH3)3SiCl, often abbreviated Me3SiCl or TMSCl. It is a colorless volatile liquid that is stable in the absence of water. It is widely used in organic chemistry . It is reactive toward nucleophiles, resulting in the replacement of the chloride .

Orientations Futures

Propriétés

IUPAC Name |

1H-indol-4-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)11-6-4-5-10-9(11)7-8-12-10/h4-8,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFOETMEXFECLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50413661 | |

| Record name | 4-(Trimethylsilyl)-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trimethylsilyl)-1h-indole | |

CAS RN |

82645-11-2 | |

| Record name | 4-(Trimethylsilyl)-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)